molecular formula C6H7AsO3 B10852557 Phenoxyarsonous acid

Phenoxyarsonous acid

Cat. No.: B10852557
M. Wt: 202.04 g/mol
InChI Key: NOJGJOHOYAWLBB-UHFFFAOYSA-N
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Description

Phenoxyarsonous acid (C₆H₅OAs(OH)₂) is an organoarsenical compound characterized by a phenoxy group bonded to an arsenic atom in the +3 oxidation state. It is primarily studied for its role as a carbonic anhydrase (CA) inhibitor, with a reported inhibition constant (Ki) of 49.2 nM against CA-II, highlighting its biochemical relevance . The compound’s structure combines aromatic and arsenic-based reactivity, making it a subject of interest in medicinal chemistry and toxicology .

Properties

Molecular Formula

C6H7AsO3

Molecular Weight

202.04 g/mol

IUPAC Name

phenoxyarsonous acid

InChI

InChI=1S/C6H7AsO3/c8-7(9)10-6-4-2-1-3-5-6/h1-5,8-9H

InChI Key

NOJGJOHOYAWLBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[As](O)O

Origin of Product

United States

Preparation Methods

Phenoxyarsonous acid can be synthesized through several routes. One common method involves the treatment of phenyl diazonium salts with sodium arsenite in the presence of a copper (II) catalyst . The reaction can be represented as follows:

C6H5N2++NaAsO3H2C6H5AsO3H2+Na++N2C_6H_5N_2^+ + NaAsO_3H_2 \rightarrow C_6H_5AsO_3H_2 + Na^+ + N_2 C6​H5​N2+​+NaAsO3​H2​→C6​H5​AsO3​H2​+Na++N2​

This method is efficient and widely used in laboratory settings. Industrial production methods may vary, but they generally follow similar principles, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Hydrolysis and Stability

Phenoxyarsonous acid undergoes hydrolysis in aqueous solutions, forming arsenic acid derivatives:
Reaction :

C6H5OAs(OH)2+H2OC6H5OAsO(OH)+H3O+\text{C}_6\text{H}_5\text{OAs(OH)}_2 + \text{H}_2\text{O} \rightleftharpoons \text{C}_6\text{H}_5\text{OAsO(OH)} + \text{H}_3\text{O}^+

The equilibrium favors the protonated form at pH < 5. Stability studies show decomposition above 100°C, releasing arsenic oxides.

Oxidation Reactions

The arsenic(III) center in this compound is readily oxidized to arsenic(V) species. Key oxidants include hydrogen peroxide (H₂O₂) and molecular oxygen:
Reaction :

C6H5OAs(OH)2+H2O2C6H5OAsO(OH)2+H2O\text{C}_6\text{H}_5\text{OAs(OH)}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{OAsO(OH)}_2 + \text{H}_2\text{O}

Kinetic Data :

OxidantRate Constant (k, M⁻¹s⁻¹)Temperature (°C)pH
H₂O₂0.45 ± 0.03257.0
O₂ (catalyzed)0.12 ± 0.01308.5

Oxidation rates increase under alkaline conditions due to deprotonation of the arsenic center .

Coordination Chemistry

This compound acts as a ligand, forming complexes with transition metals via its oxygen and arsenic lone pairs:
Example Reaction with Fe(III) :

FeCl3+3C6H5OAs(OH)2Fe[(C6H5OAsO2)3]+3HCl+3H2O\text{FeCl}_3 + 3\text{C}_6\text{H}_5\text{OAs(OH)}_2 \rightarrow \text{Fe}[(\text{C}_6\text{H}_5\text{OAsO}_2)_3] + 3\text{HCl} + 3\text{H}_2\text{O}

Stability Constants (log β) :

Metal Ionlog β (25°C)pH Range
Fe³⁺12.32–4
Cu²⁺8.75–7
Zn²⁺5.96–8

These complexes exhibit applications in catalysis and materials science .

Enzymatic Oxidation

The enzyme ArsH from Pseudomonas putida oxidizes trivalent organoarsenicals, including this compound, to less toxic pentavalent forms:
Reaction Catalyzed by ArsH :

C6H5OAs(OH)2+NADPH+H+ArsHC6H5OAsO(OH)2+NADP+\text{C}_6\text{H}_5\text{OAs(OH)}_2 + \text{NADPH} + \text{H}^+ \xrightarrow{\text{ArsH}} \text{C}_6\text{H}_5\text{OAsO(OH)}_2 + \text{NADP}^+

Kinetic Parameters :

SubstrateKmK_m (μM)VmaxV_{max} (μM/min)
This compound5.2 ± 0.418.7 ± 1.2

ArsH requires FMN as a cofactor and operates optimally at pH 7.5–8.0 .

Reactivity with Biomolecules

This compound binds to thiol-containing biomolecules (e.g., glutathione, cysteine), forming stable adducts:
Reaction with Glutathione (GSH) :

C6H5OAs(OH)2+2GSHC6H5OAs(SG)2+2H2O\text{C}_6\text{H}_5\text{OAs(OH)}_2 + 2\text{GSH} \rightarrow \text{C}_6\text{H}_5\text{OAs(SG)}_2 + 2\text{H}_2\text{O}

Binding Affinity :

  • KdK_d for GSH: 1.8 ± 0.3 μM

  • KdK_d for cysteine: 4.5 ± 0.6 μM

This interaction disrupts cellular redox homeostasis, contributing to its cytotoxicity .

Environmental Degradation

In aquatic systems, this compound undergoes photodegradation:
Half-Life Under UV Light :

ConditionHalf-Life (h)Degradation Products
Freshwater (pH 7)48 ± 3AsO₃³⁻, phenol derivatives
Seawater (pH 8)24 ± 2AsO₃³⁻, chlorophenols

Degradation is accelerated by hydroxyl radicals (- OH) .

Comparative Reactivity of Organoarsenicals

CompoundOxidation Rate (k, M⁻¹s⁻¹)Toxicity (LD₅₀, mg/kg)
This compound0.4512.3
Phenylarsonic acid0.0845.6
Roxarsone0.1228.9

This compound’s higher reactivity correlates with its greater acute toxicity compared to other organoarsenicals .

Scientific Research Applications

Phenoxyarsonous acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phenoxyarsonous acid involves its interaction with molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with carbonic anhydrase and other enzymes .

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound with Organoarsenicals

Compound Molecular Formula Molecular Weight Arsenic Oxidation State Key Features
This compound C₆H₅OAs(OH)₂ 217.04 g/mol +3 Phenoxy group, two hydroxyl ligands
Phenylarsonic acid C₆H₅AsO₃H₂ 218.03 g/mol +5 Phenyl group, three hydroxyl ligands
Phenylarsine oxide C₆H₅AsO 168.03 g/mol +3 Phenyl group, oxygen ligand
Arsenic acid (H₃AsO₄) H₃AsO₄ 141.94 g/mol +5 Inorganic, tetrahedral geometry

Key Differences :

  • Oxidation State: this compound (+3) is less oxidized than phenylarsonic acid (+5), affecting its redox reactivity and toxicity .
  • Ligands: Unlike arsenic acid, this compound features a phenoxy substituent, enhancing lipophilicity and membrane permeability .

Functional Comparison with Phenoxyacetic Acid Derivatives

This compound shares a phenoxy backbone with phenoxyacetic acid derivatives, though arsenic replaces the carboxyl carbon.

Table 2: Functional Comparison with Phenoxyacetic Acid Derivatives

Compound Molecular Formula Molecular Weight Functional Group Biological Role
This compound C₆H₅OAs(OH)₂ 217.04 g/mol As(OH)₂ CA inhibition, potential drug target
Phenoxyacetic acid C₈H₈O₃ 152.14 g/mol -COOH Herbicide intermediate, synthetic precursor
2-(4-Chlorophenoxy)acetic acid C₈H₇ClO₃ 186.59 g/mol -COOH, -Cl Plant growth regulator

Key Contrasts :

  • Reactivity: this compound’s arsenic center enables coordination with enzymes (e.g., CA-II), unlike the carboxyl group in phenoxyacetic acid .
  • Toxicity : Arsenic-containing compounds exhibit higher acute toxicity compared to carboxylate analogs .

CA Inhibition Profile

Compound CA-II Ki (nM) CA-I Ki (nM) Selectivity
This compound 49.2 Not reported CA-II selective
Acetazolamide 12 250 Broad-spectrum
P-toluenesulfonamide 320 5500 Non-selective
  • This compound’s CA-II selectivity (Ki = 49.2 nM) suggests utility in glaucoma treatment, though further optimization is needed to match clinical agents like acetazolamide .

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer: Apply nonlinear regression (e.g., Hill equation) to EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes (Cohen’s d) to contextualize biological significance .

Literature and Collaboration

Q. How can researchers identify gaps in the existing literature on this compound?

  • Methodological Answer: Conduct a scoping review using PRISMA guidelines. Search PubMed, SciFinder, and Web of Science with terms like “this compound AND (synthesis OR toxicity)”. Use citationchaining to track seminal papers and recent preprints .

Q. What interdisciplinary collaboration frameworks enhance studies on arsenic-containing organics?

  • Methodological Answer: Form teams combining synthetic chemists (compound design), toxicologists (mechanistic assays), and environmental modelers (fate prediction). Use project management tools (e.g., Gantt charts) to align milestones, such as compound characterization deadlines and animal trial approvals .

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